N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Descripción

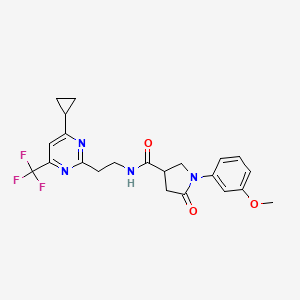

The compound features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6. This heterocycle is linked via an ethyl chain to a pyrrolidine-3-carboxamide moiety, which is further substituted with a 1-(3-methoxyphenyl) group and a 5-oxo (keto) functional group. Key structural attributes include:

- Pyrimidine Core: The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may confer steric rigidity and influence binding pocket interactions .

- 3-Methoxyphenyl Substituent: The methoxy group (-OCH₃) contributes to π-π stacking interactions and modulates pharmacokinetic properties .

Propiedades

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O3/c1-32-16-4-2-3-15(10-16)29-12-14(9-20(29)30)21(31)26-8-7-19-27-17(13-5-6-13)11-18(28-19)22(23,24)25/h2-4,10-11,13-14H,5-9,12H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYSROGDMNLLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its unique structural features, which include a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Cyclopropyl Moiety : Contributes to the compound's pharmacological profile.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. The trifluoromethyl substitution enhances its interaction with various enzymes, potentially influencing pathways related to inflammation and cancer.

Receptor Modulation

The compound has shown promising results in modulating receptors associated with various biological processes. Its structural characteristics allow selective interactions with biological targets, which may lead to therapeutic applications.

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that derivatives of trifluoromethyl pyrimidines, including compounds similar to the one , exhibited anticancer activities against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml, although less effective than doxorubicin . -

Antifungal and Insecticidal Properties :

Another investigation highlighted the antifungal and insecticidal properties of trifluoromethyl pyrimidine derivatives. The compounds exhibited varying degrees of activity against specific fungal strains and insect pests, indicating their potential utility in agricultural applications . -

Enzyme Interaction Studies :

The interactions of this compound with enzymes have been studied extensively. For instance, it was found to inhibit certain enzymes involved in metabolic pathways critical for cancer progression, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Potential anti-inflammatory | Sulfanyl group enhances solubility |

| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |

| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |

Comparación Con Compuestos Similares

Pyrrolidine Derivatives

- 2,3-Dioxo-5-Aryl Pyrrolidine (Compound 2b, ): Core: Pyrrolidine with 2,3-dioxo groups (vs. 5-oxo in the target). However, this may reduce metabolic stability compared to the single 5-oxo group in the target compound .

Furo[2,3-b]Pyridine Carboxamides ()

- Example: 2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide Core: Furopyridine (vs. pyrimidine in the target). Key Differences: The fused furan ring introduces planar rigidity, which may limit conformational flexibility compared to the ethyl-linked pyrimidine-pyrrolidine system. The trifluoroethylamino group (-NHCH₂CF₃) enhances lipophilicity but could increase off-target binding risks .

1,4-Dihydropyridine Carboxamides ()

- Example: AZ331 (5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide) Core: 1,4-Dihydropyridine (vs. pyrimidine). Key Differences: The redox-active dihydropyridine core may confer susceptibility to oxidation, unlike the aromatic pyrimidine. The thioether linkage (-S-) in AZ331 could improve membrane permeability but poses stability challenges under oxidative conditions .

Pyrimidine-Based Analog ()

- Example : N-[4-(4-Fluorophenyl)-5-Hydroxymethyl-6-Isopropylpyrimidin-2-yl]-N-Methyl-Methanesulfonamide

- Core : Pyrimidine with fluorophenyl and hydroxymethyl groups.

- Key Differences : The sulfonamide (-SO₂NH-) group replaces the carboxamide (-CONH-), altering hydrogen-bonding capacity. The hydroxymethyl (-CH₂OH) substituent increases hydrophilicity but may reduce blood-brain barrier penetration compared to the target’s -CF₃ group .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

- The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrimidine core assembly, and coupling with a pyrrolidine-carboxamide moiety. Key steps include:

- Pyrimidine ring formation : Use of trifluoromethyl-substituted precursors under controlled temperature (70–90°C) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

- Pyrrolidine-carboxamide coupling : Amidation reactions with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, employing EDCI/HOBt as coupling agents in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 519.2) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Q. What are the primary challenges in optimizing the yield of this compound during synthesis?

- Key challenges :

- Steric hindrance : The cyclopropyl and trifluoromethyl groups on the pyrimidine ring may reduce reaction efficiency. Use bulky solvents (e.g., THF) to mitigate .

- Amidation efficiency : Low yields in coupling steps due to poor solubility of intermediates. Pre-activation of carboxylic acids with CDI improves reactivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological approach :

- Standardized assays : Replicate activity studies (e.g., enzyme inhibition) under identical conditions (pH, temperature, buffer) to eliminate variability .

- Impurity profiling : Use LC-MS to identify byproducts that may interfere with biological activity .

- Meta-analysis : Compare data across studies using tools like Rosetta Resolver to identify outliers or assay-specific artifacts .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Stepwise modifications :

- Pyrimidine ring : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with cyclohexyl) to assess impact on target binding .

- Pyrrolidine moiety : Introduce methyl or halogen groups at the 5-oxo position to evaluate metabolic stability .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Integrated methods :

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein denaturation shifts .

- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets to isolate compound-specific effects .

- Pharmacokinetic profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification to correlate plasma levels with efficacy .

Q. What advanced techniques are used to analyze crystallographic or conformational data for this compound?

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water) and solve structures to resolve dihedral angles between pyrimidine and pyrrolidine rings .

- Dynamic NMR : Study rotational barriers of the trifluoromethyl group in DMSO-d₆ to assess conformational flexibility .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility or stability profiles?

- Systematic reevaluation :

- Solvent screens : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) at 25°C and 37°C .

- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via UPLC-PDA .

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

- Essential controls :

- Positive/Negative controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) .

- Vehicle controls : Use DMSO at ≤0.1% to avoid solvent toxicity .

- Blinded analysis : Assign sample IDs randomly to minimize bias in data interpretation .

Methodological Resources

- Synthetic protocols : Refer to CRDC subclass RDF2050108 for process optimization guidelines .

- Biological testing : Follow WHO-recommended assay validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.